molecular formula C12H15BrClNO B1282414 4-(4-Bromobenzoyl)piperidine hydrochloride CAS No. 64671-00-7

4-(4-Bromobenzoyl)piperidine hydrochloride

Cat. No. B1282414
CAS RN: 64671-00-7
M. Wt: 304.61 g/mol
InChI Key: QNFPAHLLTDNUSX-UHFFFAOYSA-N
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Description

The compound 4-(4-Bromobenzoyl)piperidine hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine. The presence of the bromobenzoyl group at the 4-position of the piperidine ring suggests potential reactivity due to the bromine atom, which is commonly used in various organic synthesis reactions as a leaving group or for further functionalization.

Synthesis Analysis

The synthesis of related piperidine compounds involves various strategies, including substitution reactions, elimination reactions, and reduction processes. For instance, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involved an elimination reaction, reduction reaction, and bromination starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . Although the specific synthesis of 4-(4-Bromobenzoyl)piperidine hydrochloride is not detailed in the provided papers, similar synthetic routes could be hypothesized.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray diffraction studies. For example, the structure of a novel bioactive heterocycle was confirmed by X-ray diffraction, and the piperidine ring was found to adopt a chair conformation . These techniques are crucial for confirming the molecular structure and the conformation of the synthesized compounds.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, primarily due to the reactivity of the substituents attached to the piperidine ring. The presence of a bromobenzoyl group in 4-(4-Bromobenzoyl)piperidine hydrochloride suggests that it could undergo nucleophilic substitution reactions where the bromine atom acts as a leaving group. Additionally, the carbonyl group in the benzoyl moiety could be involved in condensation reactions or act as an electrophile in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic data and theoretical calculations. For instance, the combined experimental and theoretical study on the molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provided insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The molecular electrostatic potential (MEP) surface map plotted over the optimized geometry of the molecule can reveal information about the charge transfer within the molecule, which is indicative of its chemical reactivity . These analyses are essential for understanding the behavior of the compound under different conditions and its potential interactions with other molecules.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Organic Synthesis

    • 4,4-Piperidinediol hydrochloride is a useful research chemical that has a variety of applications in organic synthesis .
    • It is also known as 4-piperidone hydrochloride monohydrate and is a commonly used organic raw material for the preparation of several organic intermediates .
    • It is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas .
    • The overall yield of this reaction is relatively high, generally around 80% .
  • Drug Development

    • In the pharmaceutical industry, 4,4-Piperidinediol hydrochloride is an important intermediate for the synthesis of active compounds .
    • It can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .
    • Additionally, 4,4-Piperidinediol hydrochloride can be used in the development of drugs for the treatment of various diseases including cancer, bacterial infections and neurological disorders .
  • Antimicrobial Agents

    • Piperidin-4-one derivatives have shown potential as antimicrobial agents .
    • These compounds could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents .
  • Synthesis of Biologically Active Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Production of Various Drugs

    • 4,4-Piperidinediol hydrochloride is a key intermediate for the production of piperazine-containing drugs such as fentanyl analogs .
    • It is used in the production of various drugs such as piperazine-based antipyretic analgesics and tranquilizers .
    • It can also be used as an intermediate for dyes and other organic compounds .
  • Construction of Highly Rigid and Preorganized Bis-Bispidine Tetraazamacrocycles

    • 4,4-Piperidinediol hydrochloride is a versatile compound with various applications .
    • One of its significant uses lies in the field of organic synthesis .
    • 4,4-Piperidinediol hydrochloride serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .
  • Synthesis of 3-(Dimethylamino)-N-methylsulfonyl-4-piperidone and Haloperidol Derivatives

    • 4,4-Piperidinediol hydrochloride is a commonly used organic raw material for the preparation of several organic intermediates .
    • These include 3-(dimethylamino)-N-methylsulfonyl-4-piperidone, haloperidol, and its derivatives .
  • Production of Dyes and Other Organic Compounds

    • 4,4-Piperidinediol hydrochloride can also be used as an intermediate for dyes and other organic compounds .

Safety And Hazards

4-(4-Bromobenzoyl)piperidine hydrochloride is classified as a warning substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(4-bromophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFPAHLLTDNUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525108
Record name (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzoyl)piperidine hydrochloride

CAS RN

64671-00-7
Record name (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of 30.9 g of 1-acetyl-4-(4-bromobenzoyl)piperidine is refluxed for 6 hours in 6N HCl, cooled, and the resulting insoluble salt is collected. The salt is recrystallized from an ethanol-ether mixture, then from isopropanol to give off-white crystals, mp 225°-227° C., 4-(4-bromobenzoyl)piperidine hydrochloride.
Quantity
30.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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